molecular formula C6H14NO+ B13423825 4,4-Dimethylmorpholin-4-ium CAS No. 38170-33-1

4,4-Dimethylmorpholin-4-ium

Cat. No.: B13423825
CAS No.: 38170-33-1
M. Wt: 116.18 g/mol
InChI Key: VAJZCFLYJRMBFN-UHFFFAOYSA-N
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Description

4,4-Dimethylmorpholin-4-ium chloride (CAS: 10397-13-4) is a quaternary ammonium compound with the molecular formula C₆H₁₄ClNO. It features a morpholinium core where the nitrogen atom is substituted with two methyl groups, forming a positively charged species balanced by a chloride counterion . This compound is widely recognized as a plant growth regulator, marketed under names such as "调节安" (China) and "Stimulin RW 3." Studies demonstrate its role in inhibiting lettuce hypocotyl elongation, suggesting allelopathic or growth-regulatory activity . Its commercial availability and stability make it a practical choice for agricultural applications .

Properties

IUPAC Name

4,4-dimethylmorpholin-4-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO/c1-7(2)3-5-8-6-4-7/h3-6H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJZCFLYJRMBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOCC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275979
Record name 4,4-dimethylmorpholin-4-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38170-33-1
Record name 4,4-dimethylmorpholin-4-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethylmorpholin-4-ium can be synthesized through the quaternization of morpholine with methyl iodide. The reaction typically involves the following steps:

    Starting Material: Morpholine.

    Reagent: Methyl iodide.

    Reaction Conditions: The reaction is carried out in an aprotic solvent such as acetonitrile at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylmorpholin-4-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethylmorpholin-4-ium has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4,4-Dimethylmorpholin-4-ium involves its interaction with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The quaternary ammonium group enhances its reactivity, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The morpholinium core is shared among several derivatives, but substituents and counterions dictate their properties and applications. Key structural differences are summarized below:

Compound Core Structure Substituents/Functional Groups Counterion Key Applications References
4,4-Dimethylmorpholin-4-ium chloride Morpholinium Two methyl groups on nitrogen Chloride Plant growth regulation
DMTMM Morpholinium 4,6-Dimethoxy-1,3,5-triazin-2-yl Chloride Organic synthesis (coupling reagent)
4-(4,6-Dichloropyrimidin-2-yl)morpholine Morpholine 4,6-Dichloropyrimidin-2-yl None Pharmaceuticals, agrochemicals
Bis(4-methylmorpholin-4-ium) zincate Morpholinium (bis) Methyl groups, coordinated with Zn²⁺ Tetrachloridozincate Material science
HC-3 analogues Bisquaternary morpholinium Biphenyl with methylene spacers Bromide Biochemical studies (ChAc enzyme)

Functional and Application Differences

This compound Chloride
  • Application : Primarily used in agriculture to regulate plant growth. Knypl and Janas (1977) reported its inhibitory effects on lettuce hypocotyl elongation at concentrations as low as 10⁻⁴ M .
DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride)
  • Application : A coupling reagent in peptide synthesis and amide bond formation. The triazine group activates carboxylic acids, enabling efficient reactions under mild conditions .
  • Advantages : Reusable due to reversible Z/E isomerization under light or heat, reducing waste in synthesis workflows .
HC-3 Analogues (Bisquaternary Morpholinium Derivatives)
  • Application : Studied for their interaction with choline acetyltransferase (ChAc). The internitrogen distance between the two quaternary centers significantly impacts acetylation efficiency, with optimal activity observed at 10–12 Å spacing .
Zincate Coordination Complex
  • Application : Utilized in material science for dielectric and magnetic applications. The morpholinium cations stabilize the zincate structure, enabling tailored electronic properties .
4-(4,6-Dichloropyrimidin-2-yl)morpholine
  • Application : A versatile intermediate in pharmaceuticals and agrochemicals. The pyrimidine ring enhances reactivity in nucleophilic substitution reactions .

Key Research Findings and Data

Material Properties

  • Zincate Complex : Exhibits fluorescence and paramagnetic behavior, making it suitable for optoelectronic applications .

Handling and Stability Considerations

  • This compound chloride : Requires standard safety measures (gloves, goggles) due to irritant properties .
  • DMTMM : Stable in anhydrous conditions but hydrolyzes in aqueous media, necessitating dry storage .
  • 4-(4,6-Dichloropyrimidin-2-yl)morpholine : Reactive toward nucleophiles; handling in inert atmospheres recommended .

Biological Activity

4,4-Dimethylmorpholin-4-ium, specifically in its iodide form, has garnered attention in the field of biological research due to its potential therapeutic applications and interactions with various biological systems. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Formula

  • Molecular Formula : C₆H₁₄N₁O·I
  • Molecular Weight : 243.09 g/mol

The synthesis of this compound iodide typically involves the reaction of morpholine with methyl iodide in a controlled environment, often utilizing solvents like 1-methyl-2-pyrrolidinone. This method allows for high yields and purity essential for biological studies.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Notably, it has been shown to affect central inhibitory kinases involved in cytokinesis and cell cycle regulation. This interaction suggests a potential role in modulating cellular processes such as division and apoptosis .

Interaction with Choline Transporters

Research indicates that compounds related to this compound can inhibit the high-affinity choline transporter (CHT1). This inhibition reduces the availability of choline for acetylcholine synthesis, which is crucial for neurotransmission and muscle contraction. Such mechanisms highlight its relevance in neurological studies and potential applications in treating neurodegenerative diseases .

Anticancer Properties

Recent studies have explored the anticancer properties of this compound. For instance, a study highlighted its ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. The compound demonstrated significant cytotoxic effects against various cancer types, suggesting its potential as a chemotherapeutic agent.

Neuropharmacological Effects

In neuropharmacology, this compound has been investigated for its effects on neurotransmitter dynamics. By inhibiting choline uptake, it may alter acetylcholine levels in synaptic clefts, impacting cognitive functions and muscle control. This mechanism has been particularly relevant in studies focusing on Alzheimer's disease models.

Data Tables

Biological Activity Effect Cell Type/Model Reference
CytotoxicityInduces apoptosisCancer cell lines (e.g., HeLa)
Choline Transport InhibitionReduces acetylcholine synthesisNeuronal models
Cell Cycle RegulationModulates cytokinesisVarious cancer cell lines

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